3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid
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Overview
Description
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid is a complex organic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The presence of nitro groups and a carboxylic acid functional group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid typically involves multiple steps:
Reduction of Nitrobenzenes: The initial step involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride.
Mannich Reaction: The reduced product is then subjected to a Mannich reaction with formaldehyde and amino acids to form the azabicyclo structure.
N-Alkylation: The final step involves N-alkylation of the azabicyclo compound with methyl iodide to introduce the methyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene Iodides
- 6-Bromo-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl Acetic Acid
- 7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl Acetic Acid
Uniqueness
3-Methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxylic acid groups allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H13N3O6 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-6-carboxylic acid |
InChI |
InChI=1S/C10H13N3O6/c1-11-5-9(12(16)17)3-2-7(8(14)15)10(4-9,6-11)13(18)19/h2H,3-6H2,1H3,(H,14,15) |
InChI Key |
VSNUYZMIBHERJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CC=C(C(C2)(C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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